

Technical Support Center: c-Met-IN-18 Click Chemistry Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *c-Met-IN-18*

Cat. No.: B15575265

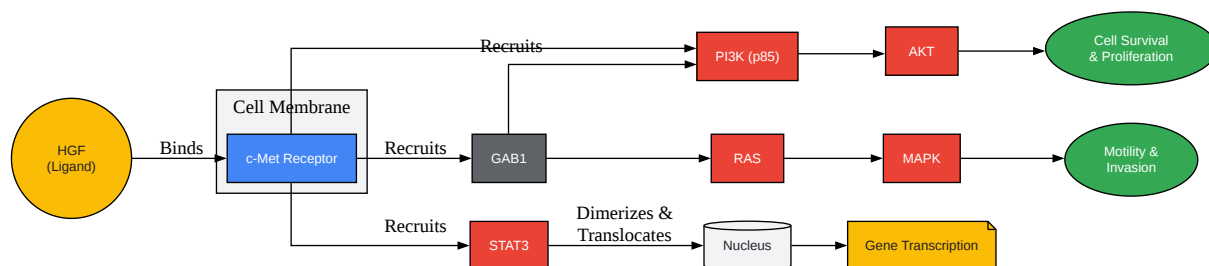
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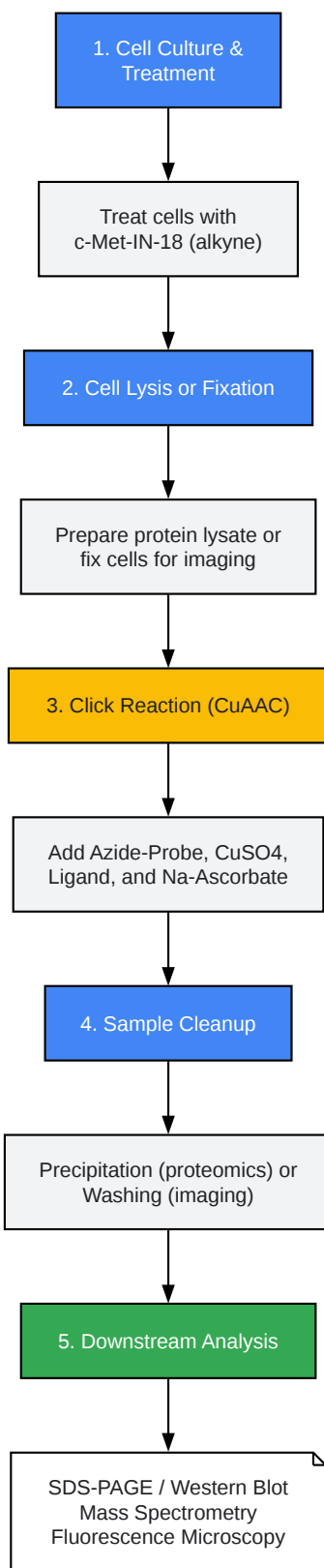
Welcome to the technical support center for **c-Met-IN-18**. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing **c-Met-IN-18** in click chemistry reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and key data to ensure the success of your experiments.

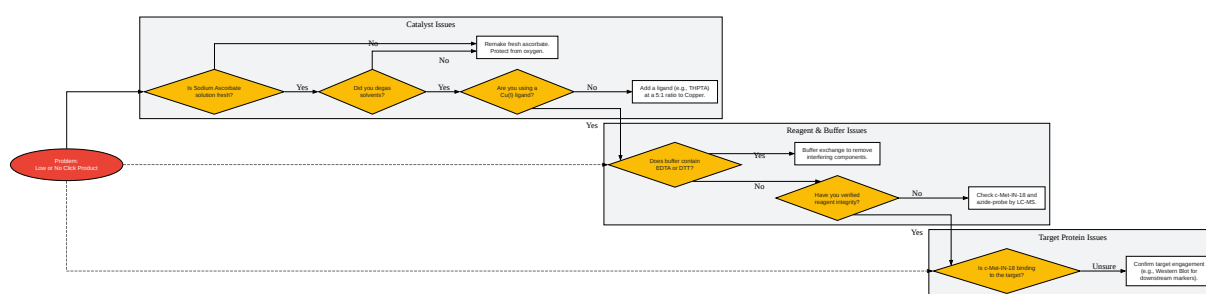
Understanding c-Met-IN-18 and the c-Met Pathway

c-Met-IN-18 is a potent and selective ATP-competitive type-III inhibitor of the c-Met receptor tyrosine kinase.[1][2] It is designed with a terminal alkyne group, making it a valuable tool for chemical biology applications, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1] This allows for the covalent labeling of c-Met in cells and lysates for various downstream applications, including target identification, occupancy studies, and inhibitor profiling.

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a cascade of signaling pathways crucial for cell proliferation, motility, survival, and invasion.[3][4] Dysregulation of the HGF/c-Met pathway is implicated in numerous cancers, making it a key therapeutic target.[5][6] Understanding this pathway is essential for contextualizing the effects of **c-Met-IN-18**.







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- To cite this document: BenchChem. [Technical Support Center: c-Met-IN-18 Click Chemistry Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575265#troubleshooting-c-met-in-18-click-chemistry-reactions]

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